8-Chloro-2,6-dimethyloct-6-ene-2,3-diol
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Overview
Description
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol is an organic compound with the molecular formula C₁₀H₁₉ClO₂ It is characterized by the presence of a chlorine atom, two methyl groups, and a double bond in its octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,6-dimethyloct-6-ene-2,3-diol typically involves the chlorination of a precursor compound, such as 2,6-dimethyloct-6-ene-2,3-diol. The chlorination reaction can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,6-dimethyloct-6-ene-2,3-diol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-6-ene-2,3-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
8-Bromo-2,6-dimethyloct-6-ene-2,3-diol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2,6-Dimethyloct-7-ene-2,6-diol: Different position of the double bond, affecting its chemical behavior.
Uniqueness
8-Chloro-2,6-dimethyloct-6-ene-2,3-diol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
669721-41-9 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
8-chloro-2,6-dimethyloct-6-ene-2,3-diol |
InChI |
InChI=1S/C10H19ClO2/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,12-13H,4-5,7H2,1-3H3 |
InChI Key |
SSJKPRWCBPDTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)CCC(C(C)(C)O)O |
Origin of Product |
United States |
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